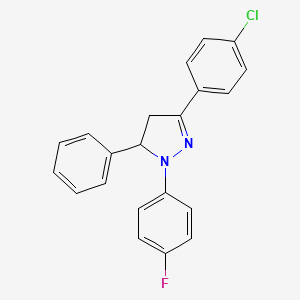
3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, also known as 3CFPP, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a versatile compound that has been used in a variety of applications, including synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Crystal Structures
The compound "3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole" has been a subject of various studies, primarily focusing on its synthesis and structural characterization. For instance, Loh et al. (2013) synthesized four pyrazole compounds, including the one of interest, by condensing chalcones with hydrazine hydrate in the presence of different aliphatic acids. The structures were determined through X-ray single crystal structure analysis, revealing dihedral angles formed between the pyrazole and the fluoro-substituted rings (Loh et al., 2013). Additionally, Kariuki et al. (2021) synthesized a related compound, providing its crystal structure details, demonstrating its near-planar nature except for one of the fluorophenyl groups (Kariuki et al., 2021).
Structural and Molecular Analysis
Research studies have extended to analyzing the crystal and molecular structure of related pyrazole derivatives. Chopra et al. (2007) analyzed four substituted pyrazolines, noting the conformation of the five-membered pyrazole ring and various molecular interactions present in the crystal structures (Chopra et al., 2007). Similar structural analysis was conducted by Shahani et al. (2010), who detailed the dihedral angles and intramolecular hydrogen bonds in the crystal structure of a related compound (Shahani et al., 2010).
Biological and Medicinal Research
Beyond structural analysis, the derivatives of this compound have been explored for their biological and medicinal properties. For example, Lokeshwari et al. (2017) synthesized a series of pyrazoline compounds, including derivatives of the compound , and evaluated their antimicrobial and anti-inflammatory activities. The compounds showed significant inhibition of phospholipase A2, suggesting potential as next-generation nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017). Ahsan et al. (2018) also synthesized a series of pyrazoline analogues and evaluated them for cytotoxicity against breast cancer cell lines, identifying promising candidates for anticancer drugs (Ahsan et al., 2018).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPFMIDUNOTDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)
![2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2376469.png)
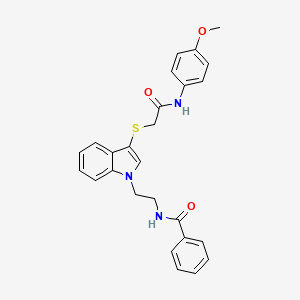

![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)
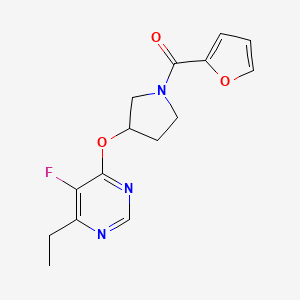
![N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2376476.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)
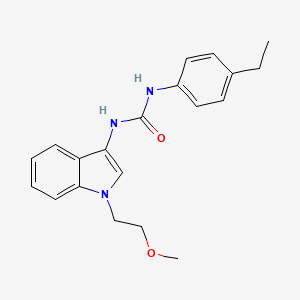
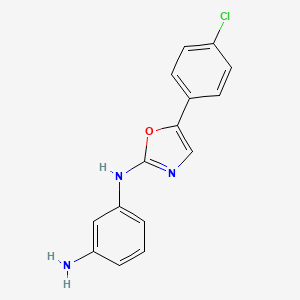
![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)
